molecular formula C12H17NO B589472 N-Deshydroxy Ciclopirox-d11 CAS No. 1329835-51-9

N-Deshydroxy Ciclopirox-d11

Cat. No.: B589472
CAS No.: 1329835-51-9
M. Wt: 202.341
InChI Key: USGUFDUEIADEJP-WOHCQCBNSA-N
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Description

N-Deshydroxy Ciclopirox-d11 is a stable isotope-labeled analogue of N-Deshydroxy Ciclopirox, which is an impurity of Ciclopirox. The compound has a molecular formula of C12H6D11NO and a molecular weight of 202.34 . It is primarily used in scientific research for various analytical and experimental purposes.

Preparation Methods

The synthesis of N-Deshydroxy Ciclopirox-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring of N-Deshydroxy Ciclopirox. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods often involve the use of specialized equipment and reagents to ensure the high purity and isotopic labeling of the compound.

Chemical Reactions Analysis

N-Deshydroxy Ciclopirox-d11 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Deshydroxy Ciclopirox-d11 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Deshydroxy Ciclopirox-d11 is not well-documented. as an analogue of Ciclopirox, it may exhibit similar properties. Ciclopirox acts by chelating polyvalent metal cations, such as iron and aluminum, which are essential cofactors for various enzymes. This chelation disrupts the normal function of these enzymes, leading to antifungal and antibacterial effects .

Comparison with Similar Compounds

N-Deshydroxy Ciclopirox-d11 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. Similar compounds include:

These compounds share similar chemical structures but differ in their specific applications and properties.

Properties

IUPAC Name

4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)/i2D2,3D2,4D2,5D2,6D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUFDUEIADEJP-WOHCQCBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2)C)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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